Evaluating Enzyme Inhibitory Potency: Dipropyltin vs. Other Organotins
In a head-to-head comparative study, the inhibitory potency of 18 organotin compounds against human, pig, and rat gonadal 3β-hydroxysteroid dehydrogenases (3β-HSD) was quantified. The data show that dipropyltin is a less potent inhibitor of human 3β-HSD2 (IC50 >100 μM) compared to other diorganotins like diphenyltin (IC50 = 114.79 μM) and triethyltin (IC50 = 106.98 μM), and substantially less potent than triphenyltin (IC50 = 5.40 μM) [1]. However, in pig testis microsomes, dipropyltin demonstrates a measurable inhibitory effect with an IC50 of 172.00 μM [1]. This profile indicates that dipropyltin's inhibitory activity is both species- and enzyme-specific, a key differentiator from other organotins that may exhibit broader or more potent inhibition.
| Evidence Dimension | Inhibitory concentration (IC50) against human 3β-HSD2 |
|---|---|
| Target Compound Data | >100 μM |
| Comparator Or Baseline | Diphenyltin (114.79 μM), Triethyltin (106.98 μM), Triphenyltin (5.40 μM) |
| Quantified Difference | Approximately 2- to 20-fold less potent than comparators |
| Conditions | Human KGN cell microsomes, in vitro enzyme assay |
Why This Matters
For research applications requiring a less disruptive biochemical tool or a control with minimal off-target endocrine effects, this compound's lower potency and species-specificity may be a desirable selection criterion.
- [1] Toxicology and Applied Pharmacology. (2024). Structure-activity relationship and mechanistic study of organotins as inhibitors of human, pig, and rat gonadal 3β-hydroxysteroid dehydrogenases. Volume 486, Article 116930. DOI: 10.1016/j.taap.2024.116930 View Source
